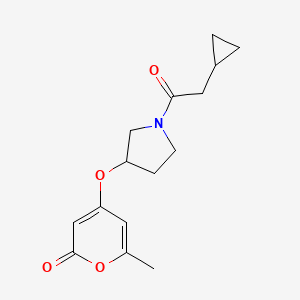

4-((1-(2-cyclopropylacetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1-(2-cyclopropylacetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclopropylacetyl group, and a pyranone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-cyclopropylacetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropylacetyl group, and the construction of the pyranone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality.

Analyse Chemischer Reaktionen

Synthetic Routes for Pyran-2-One Derivatives

The synthesis of substituted 2H-pyran-2-ones often involves multicomponent reactions or cyclization strategies. For example:

-

Multicomponent reactions (e.g., phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one) yield fused pyran-2-ones via Knoevenagel condensation and Michael addition .

-

Cyclization protocols using reagents like DMFDMA (dimethylformamide dimethyl acetal) and acetic anhydride facilitate the formation of cycloalka[b]pyran-2-ones .

While the exact synthesis of 4-((1-(2-cyclopropylacetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not documented, its structure suggests:

-

Key intermediates :

-

6-Methyl-2H-pyran-2-one (core structure).

-

2-cyclopropylacetyl-pyrrolidin-3-ol (sidechain precursor).

-

-

Coupling strategy : Likely involves nucleophilic substitution (e.g., Mitsunobu reaction) or esterification between the hydroxyl group of pyrrolidin-3-ol and the pyran-2-one core.

Functionalization and Reactivity

Substituted pyran-2-ones exhibit diverse reactivity:

For This compound , potential reactions include:

-

Hydrolysis : Cleavage of the ester linkage under acidic/basic conditions to regenerate pyrrolidin-3-ol and 6-methyl-2H-pyran-2-one.

-

Catalytic hydrogenation : Reduction of the pyran-2-one ring (e.g., using Pd/C or Ru catalysts) .

Biological and Pharmacological Relevance

Though direct studies on this compound are absent, structurally related pyran-2-ones demonstrate:

-

Antimicrobial activity : Via inhibition of bacterial cell-wall synthesis .

-

Enzyme modulation : As CYP450 substrates or platelet aggregation inhibitors .

Analytical Characterization

Typical characterization data for pyran-2-one derivatives include:

-

<sup>1</sup>H/<sup>13</sup>C NMR : Peaks for pyran-2-one carbonyl (~165–170 ppm), methyl groups (~2.0–2.5 ppm), and pyrrolidine protons (~3.0–4.0 ppm).

-

IR Spectroscopy : Strong C=O stretching (~1700 cm<sup>−1</sup>).

-

Mass Spectrometry : Molecular ion peaks consistent with the formula C<sub>16</sub>H<sub>21</sub>NO<sub>5</sub>.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Kinase Inhibition

Kinases play a crucial role in cellular signaling pathways and are often targeted in cancer therapy. Preliminary studies indicate that this compound exhibits significant inhibitory effects on specific kinases, including mTOR (mechanistic target of rapamycin), which is pivotal in regulating cell growth and proliferation.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Significant mTOR inhibition (IC50: low nM) | |

| Potential for cancer treatment applications |

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. This suggests its potential utility in developing new antimicrobial agents.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate antibacterial activity | |

| Potential lead for new antibiotic development |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro, indicating its potential application in treating chronic inflammatory diseases.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | |

| Implications for chronic disease management |

Case Study 1: Kinase Inhibition

A study evaluated the kinase inhibitory potential of several pyran derivatives, revealing that this compound significantly inhibited mTOR activity. The reported IC50 value was in the low nanomolar range, indicating potent activity suitable for further exploration in cancer therapeutics.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. Results showed moderate antibacterial activity, especially against Gram-positive bacteria, suggesting it could serve as a lead compound for developing new antibiotics.

Future Research Directions

Given the promising biological activities of 4-((1-(2-cyclopropylacetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, future research should focus on:

- Mechanistic Studies: Investigating how the compound interacts at the molecular level with various biological targets.

- In Vivo Studies: Assessing the efficacy and safety of the compound in animal models to evaluate its therapeutic potential.

- Structure–Activity Relationship (SAR): Exploring modifications to enhance potency and selectivity for specific targets.

Wirkmechanismus

The mechanism of action of 4-((1-(2-cyclopropylacetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives, cyclopropylacetyl-containing molecules, and pyranone-based structures. Examples include:

- Pyrrolidine-3-carboxylic acid derivatives

- Cyclopropylacetyl chloride

- 6-methyl-2H-pyran-2-one

Uniqueness

What sets 4-((1-(2-cyclopropylacetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

The compound 4-((1-(2-cyclopropylacetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has garnered attention in recent years due to its potential therapeutic applications. This article delves into its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C15H19NO3

- Molecular Weight: 273.32 g/mol

This compound features a pyranone core, which is known for various biological activities, and a cyclopropyl group that may enhance its pharmacological properties.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the pyranone moiety is associated with the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Studies have shown that derivatives of pyranones possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against various bacterial strains, suggesting potential in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been suggested to act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors indicates it could modulate pathways related to inflammation and cancer progression .

Case Studies

- In Vivo Studies : In a recent study, the compound was administered to animal models to evaluate its effect on metabolic disorders. Results indicated a significant reduction in blood glucose levels, suggesting potential use in diabetes management .

- Cell Culture Experiments : In vitro studies demonstrated that the compound inhibited cell proliferation in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

4-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10-6-13(8-15(18)19-10)20-12-4-5-16(9-12)14(17)7-11-2-3-11/h6,8,11-12H,2-5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRYLHPSDCTGGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.